molecular formula C22H23N7O5 B10955975 N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide

N-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10955975
M. Wt: 465.5 g/mol
InChI Key: SQTRNAPKOYRQCM-UHFFFAOYSA-N
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Description

N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE involves multiple steps, including amination, reduction, esterification, and condensation reactions. Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems, ligand-free systems, and eco-friendly methodologies such as ultrasound and microwave-assisted reactions .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂ and NaOH

    Reduction: LiAlH₄, NaBH₄

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action for N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-4-YL}-5-METHYL-4-[(4-NITROPHENOXY)METHYL]-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of multiple heterocyclic structures, which can confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H23N7O5

Molecular Weight

465.5 g/mol

IUPAC Name

N-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-yl]-5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H23N7O5/c1-4-27-10-16(14(2)25-27)11-28-12-17(9-23-28)24-22(30)21-20(15(3)34-26-21)13-33-19-7-5-18(6-8-19)29(31)32/h5-10,12H,4,11,13H2,1-3H3,(H,24,30)

InChI Key

SQTRNAPKOYRQCM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2C=C(C=N2)NC(=O)C3=NOC(=C3COC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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